molecular formula C10H16N2O3 B6330933 N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide CAS No. 160556-48-9

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide

Cat. No.: B6330933
CAS No.: 160556-48-9
M. Wt: 212.25 g/mol
InChI Key: LFKORVQXDHAIFK-UHFFFAOYSA-N
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Description

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide is an organic compound with the molecular formula C12H20N2O4. It is characterized by the presence of both amide and ether functional groups, making it a versatile compound in various chemical reactions and applications. This compound is known for its potential use in polymer chemistry and as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide typically involves the reaction of prop-2-enoyl chloride with 2-(2-aminoethoxy)ethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biological pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide stands out due to its unique combination of amide and ether groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both functional group reactivity and structural integrity .

Properties

IUPAC Name

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-15-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKORVQXDHAIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCOCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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